N-(2-Amino-1-cyclohexylethyl)-3-(1,2,4-triazol-1-yl)benzamide;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Amino-1-cyclohexylethyl)-3-(1,2,4-triazol-1-yl)benzamide;dihydrochloride is a synthetic compound that belongs to the class of benzamide derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Amino-1-cyclohexylethyl)-3-(1,2,4-triazol-1-yl)benzamide;dihydrochloride typically involves multiple steps:
Formation of the Intermediate: The initial step involves the preparation of an intermediate compound, which is often achieved through the reaction of a cyclohexylamine derivative with a suitable benzoyl chloride.
Cyclization: The intermediate undergoes cyclization with 1,2,4-triazole under specific conditions, such as the presence of a base like sodium hydroxide or potassium carbonate, to form the desired triazole ring.
Final Product Formation:
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Large-Scale Synthesis: Utilizing large reactors and optimized reaction conditions to ensure high yield and purity.
Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.
Quality Control: Implementing stringent quality control measures to ensure the consistency and safety of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Amino-1-cyclohexylethyl)-3-(1,2,4-triazol-1-yl)benzamide;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
N-(2-Amino-1-cyclohexylethyl)-3-(1,2,4-triazol-1-yl)benzamide;dihydrochloride has several scientific research applications, including:
Medicinal Chemistry: Investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties.
Biological Studies: Used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Pharmacology: Explored for its pharmacokinetic and pharmacodynamic properties, including absorption, distribution, metabolism, and excretion.
Industrial Applications: Utilized in the development of new materials or as a precursor in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of N-(2-Amino-1-cyclohexylethyl)-3-(1,2,4-triazol-1-yl)benzamide;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors on the cell surface or within cells, leading to a biological response.
Inhibiting Enzymes: Inhibiting the activity of enzymes involved in critical biochemical pathways, thereby modulating physiological processes.
Modulating Pathways: Affecting signaling pathways that regulate cellular functions, such as proliferation, apoptosis, or inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-Aminoethyl)-3-(1,2,4-triazol-1-yl)benzamide
- N-(2-Amino-1-cyclohexylethyl)-4-(1,2,4-triazol-1-yl)benzamide
- N-(2-Amino-1-cyclohexylethyl)-3-(1,2,3-triazol-1-yl)benzamide
Uniqueness
N-(2-Amino-1-cyclohexylethyl)-3-(1,2,4-triazol-1-yl)benzamide;dihydrochloride is unique due to the presence of the cyclohexyl group and the specific positioning of the triazole ring, which may confer distinct chemical and biological properties compared to similar compounds. Its unique structure may result in different pharmacological activities, making it a valuable compound for further research and development.
Biologische Aktivität
N-(2-Amino-1-cyclohexylethyl)-3-(1,2,4-triazol-1-yl)benzamide; dihydrochloride (CAS Number: 1606077-83-1) is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that integrates a benzamide moiety with a triazole ring. This configuration is crucial for its biological activity, especially in antifungal and antimicrobial applications.
Property | Value |
---|---|
Molecular Formula | C17H25Cl2N5O |
Molecular Weight | 386.3 g/mol |
CAS Number | 1606077-83-1 |
The biological activity of N-(2-Amino-1-cyclohexylethyl)-3-(1,2,4-triazol-1-yl)benzamide; dihydrochloride is primarily linked to its ability to inhibit ergosterol biosynthesis in fungi, similar to other triazole compounds. This inhibition disrupts the integrity of fungal cell membranes, leading to cell death. Additionally, compounds with similar structures have shown efficacy in targeting metabolic pathways critical for pathogen survival .
Antifungal Activity
Research indicates that this compound exhibits significant antifungal properties against various fungal pathogens. For example, studies have demonstrated that related triazole derivatives can effectively inhibit the growth of Candida species and Aspergillus spp., which are common clinical pathogens.
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of N-(2-Amino-1-cyclohexylethyl)-3-(1,2,4-triazol-1-yl)benzamide; dihydrochloride on different cancer cell lines. The compound has been shown to possess moderate cytotoxicity against specific cancer cell lines, although further optimization may be required to enhance its potency and selectivity .
Case Studies
A notable case study involved the evaluation of related triazole derivatives for their protective effects against endoplasmic reticulum (ER) stress in pancreatic β-cells. These studies highlighted the potential of triazole-based compounds in managing diabetes-related complications by preserving β-cell function under stress conditions .
Structure-Activity Relationship (SAR)
Recent research has focused on the structure-activity relationship (SAR) of triazole derivatives. Modifications to the triazole and benzamide portions of the molecule have been explored to improve solubility and biological activity. For instance, substituting certain functional groups has led to enhanced potency against specific targets while maintaining favorable pharmacokinetic properties .
Synthesis Techniques
The synthesis of N-(2-Amino-1-cyclohexylethyl)-3-(1,2,4-triazol-1-yl)benzamide; dihydrochloride typically involves multi-step organic reactions. Common methods include microwave-assisted synthesis and refluxing techniques to optimize yield and selectivity. Analytical techniques such as High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed for characterization purposes .
Eigenschaften
IUPAC Name |
N-(2-amino-1-cyclohexylethyl)-3-(1,2,4-triazol-1-yl)benzamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O.2ClH/c18-10-16(13-5-2-1-3-6-13)21-17(23)14-7-4-8-15(9-14)22-12-19-11-20-22;;/h4,7-9,11-13,16H,1-3,5-6,10,18H2,(H,21,23);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEEOHUCMAQNWLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CN)NC(=O)C2=CC(=CC=C2)N3C=NC=N3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25Cl2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.